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Executive Summary
Claziprotamidum, also known as Claziprotamide or BBP-671, is an investigational small

molecule that emerged from patent literature as a promising therapeutic agent for rare

metabolic disorders. It acts as a positive allosteric modulator of pantothenate kinases (PanKs),

key enzymes in the biosynthesis of Coenzyme A (CoA). This technical guide provides a

comprehensive review of the core patent literature and associated scientific publications

concerning Claziprotamidum, presenting key quantitative data, detailed experimental

methodologies, and visual representations of its mechanism of action and development

workflow. The information is intended to serve as a valuable resource for researchers,

scientists, and professionals involved in drug development.

Introduction
Claziprotamidum (IUPAC name: 1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-2-(4-cyclopropyl-

3-fluorophenyl)ethanone; CAS: 2361124-03-8) was identified as a potent activator of

pantothenate kinases (PanKs), the rate-limiting enzymes in the CoA biosynthetic pathway.[1]

Deficiencies in CoA metabolism are linked to severe pathologies, most notably Pantothenate

Kinase-Associated Neurodegeneration (PKAN), a rare and debilitating neurological disorder

caused by mutations in the PANK2 gene.[1] Claziprotamidum was developed to address the

unmet medical need in PKAN and other organic acidemias by enhancing the activity of other

PanK isoforms, thereby compensating for the dysfunctional PANK2.
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Patent Landscape
The core intellectual property surrounding Claziprotamidum is primarily encompassed by the

patent application WO2019133635A1, titled "Small molecule modulators of pantothenate

kinases." This patent discloses the composition of matter for a series of compounds, including

Claziprotamidum, and their use in treating metabolic disorders associated with impaired CoA

biosynthesis.

Mechanism of Action: Allosteric Modulation of
Pantothenate Kinase
Claziprotamidum functions as a positive allosteric modulator of PanK enzymes. It binds to a

site distinct from the active site, inducing a conformational change that enhances the enzyme's

catalytic activity. This mechanism is particularly crucial in the context of PKAN, where the

PANK2 isoform is deficient. By activating other isoforms, such as PANK1 and PANK3,

Claziprotamidum aims to restore adequate levels of CoA.

Signaling Pathway: Coenzyme A Biosynthesis
The biosynthesis of CoA is a fundamental metabolic pathway. Pantothenate (Vitamin B5) is the

precursor, and its phosphorylation by PanK is the first and rate-limiting step. The following

diagram illustrates this pathway and the point of intervention for Claziprotamidum.

Coenzyme A Biosynthesis Pathway and Claziprotamidum's Mechanism of Action
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Caption: Coenzyme A biosynthesis pathway and Claziprotamidum's mechanism.

Quantitative Data Summary
The following tables summarize the key quantitative data extracted from patent literature and

associated publications.

Table 1: In Vitro PanK Activation
Compound PanK Isoform EC50 (nM) Reference

Claziprotamidum

(BBP-671)
PanK1 Data not specified WO2019133635A1

Claziprotamidum

(BBP-671)
PanK3 < 10 WO2019133635A1

Table 2: Preclinical Efficacy in PKAN Mouse Model
Parameter Control Group

BBP-671
Treated Group

%
Improvement

Reference

Median Survival ~25 days > 40 days > 60% [2]

Body Weight

Gain
Stagnant Increased - [2]

Motor Activity Reduced
Significantly

Increased
- [2]

Brain CoA Levels Deficient
Restored to near

normal
- [2]

Table 3: Phase 1 Clinical Trial Pharmacokinetics (Healthy
Volunteers)
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Parameter Value Reference

Time to Maximum

Concentration (Tmax)
1-2 hours [2]

Elimination Half-life 6-9 hours [2]

Accumulation at Steady State 2.5 to 3-fold [2]

Experimental Protocols
This section details the methodologies for key experiments cited in the patent literature.

High-Throughput Screening (HTS) for PanK Activators
A high-throughput screen of a large compound library was performed to identify novel PanK

modulators.

Protocol:

Enzyme and Substrates: Recombinant human PanK3 was used. The substrates were ATP

and radiolabeled [³H]pantothenate.

Assay Principle: The assay measured the enzymatic conversion of [³H]pantothenate to

[³H]4'-phosphopantothenate.

Procedure:

Compounds from the library were dispensed into 384-well plates.

PanK3 enzyme was added to each well.

The enzymatic reaction was initiated by the addition of ATP and [³H]pantothenate.

The reaction was incubated at room temperature.

The reaction was terminated, and the product was separated from the substrate using a

filter-binding assay.
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The amount of product formed was quantified by scintillation counting.

Data Analysis: Compounds that increased the enzymatic activity above a certain threshold

were identified as "hits."
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High-Throughput Screening Workflow for PanK Activators
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Caption: HTS workflow for identifying PanK activators.
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Synthesis of Claziprotamidum (Example from Patent)
The synthesis of Claziprotamidum is described in the patent literature. A general outline is

provided below.

Protocol:

Step 1: Synthesis of Intermediate A (2-(4-cyclopropyl-3-fluorophenyl)acetic acid): This

intermediate is synthesized from commercially available starting materials through a multi-

step process.

Step 2: Synthesis of Intermediate B (1-(6-chloropyridazin-3-yl)piperazine): This intermediate

is prepared by reacting 3,6-dichloropyridazine with piperazine.

Step 3: Coupling Reaction: Intermediate A is coupled with Intermediate B in the presence of

a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in a suitable solvent (e.g., DMF) to

yield Claziprotamidum.

Purification: The final product is purified by column chromatography.

Phase 1 Clinical Trial (NCT04836494)
A first-in-human, randomized, placebo-controlled, single and multiple ascending dose

escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and

pharmacodynamics of BBP-671.

Study Design:

Part 1: Healthy Volunteers:

Single Ascending Dose (SAD) cohorts.

Multiple Ascending Dose (MAD) cohorts.

Part 2: Patients with Propionic Acidemia or Methylmalonic Acidemia.

Key Assessments:
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Safety and Tolerability: Monitoring of adverse events, clinical laboratory tests, vital signs, and

ECGs.

Pharmacokinetics (PK): Measurement of BBP-671 concentrations in plasma and

cerebrospinal fluid (CSF).

Pharmacodynamics (PD): Assessment of changes in whole blood acetyl-CoA levels as a

biomarker of target engagement.
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Phase 1 Clinical Trial Workflow for BBP-671

Start: Healthy Volunteers
and Patients

Part 1: Healthy Volunteers Part 2: Patients
(PA or MMA)

Single Ascending Dose
(SAD) Cohorts

Multiple Ascending Dose
(MAD) Cohorts

Assessments:
- Safety & Tolerability

- Pharmacokinetics (PK)
- Pharmacodynamics (PD)

Data Analysis

Go/No-Go Decision for Further Development

Click to download full resolution via product page

Caption: Phase 1 Clinical Trial Workflow for BBP-671.

Clinical Development and Outcomes
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The Phase 1 clinical trial (NCT04836494) for BBP-671 was ultimately discontinued. The

decision was based on the inability to identify a clinical trial dose that could adequately balance

safety (toxicity) and potential clinical benefit. A significant challenge was the wide variability in

the blood levels of BBP-671 observed among individuals receiving the same dose. This

variability made it difficult to establish a safe and effective dosing regimen, as the therapeutic

window appeared to be narrow.

Conclusion
The patent literature for Claziprotamidum reveals a scientifically driven approach to

addressing a rare and debilitating neurological disorder. The compound demonstrated a clear

mechanism of action as a PanK activator with promising preclinical efficacy. However, the

challenges encountered during early clinical development, specifically related to its

pharmacokinetic variability and narrow therapeutic index, led to the discontinuation of the

program. This technical guide provides a detailed overview of the available data and

methodologies, offering valuable insights for researchers and drug developers working on

similar therapeutic targets and modalities. The journey of Claziprotamidum underscores the

complexities of translating promising preclinical findings into viable clinical treatments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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